Methyl dihydroorotate

描述

Methyl dihydroorotate is a derivative of dihydroorotate, a key intermediate in the de novo pyrimidine biosynthesis pathway

作用机制

Target of Action

The primary target of Methyl dihydroorotate is the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It catalyzes the fourth step in this pathway, which involves the oxidation of dihydroorotate to orotate .

Mode of Action

This compound interacts with DHODH, inhibiting its function . This can have significant effects on cellular processes that rely on these molecules, such as DNA and RNA synthesis .

Biochemical Pathways

The inhibition of DHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides cytosine, thymine, and uracil, which are essential components of DNA and RNA. By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of these nucleotides .

Pharmacokinetics

The pharmacokinetics of other dhodh inhibitors have been investigated . These studies suggest that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of food, and individual patient characteristics .

Result of Action

The inhibition of DHODH by this compound leads to a decrease in the production of pyrimidine nucleotides . This can result in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death . This mechanism of action has been exploited in the development of therapeutics for conditions such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient characteristics, such as genetic variations affecting drug metabolism, can also influence the action of this compound

生化分析

Biochemical Properties

Methyl dihydroorotate interacts with the enzyme DHODH, a flavin-dependent mitochondrial enzyme . DHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This interaction is crucial for the de novo synthesis of pyrimidine .

Cellular Effects

This compound, through its interaction with DHODH, influences various cellular processes. The activity of DHODH is linked to the mitochondrial respiratory chain in cancer cells . Inhibition of DHODH reduces mitochondrial respiration, promotes glycolysis, and enhances GLUT4 translocation to the cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to orotate by DHODH . This process is part of the de novo pyrimidine synthesis pathway, which is crucial for cell proliferation .

Temporal Effects in Laboratory Settings

The inhibition of DHODH, which uses this compound as a substrate, has been shown to lead to the depletion of intracellular pyrimidine pools, affecting cellular function .

Dosage Effects in Animal Models

The inhibition of DHODH, which this compound interacts with, has been shown to have effects on pancreatic cells and improve metabolic balance in db/db mice, a model for obesity-induced diabetes .

Metabolic Pathways

This compound is involved in the de novo pyrimidine synthesis pathway . It is converted to orotate by DHODH, a process that is linked to the mitochondrial respiratory chain .

Transport and Distribution

Dhodh, the enzyme it interacts with, is located in the inner membrane of mitochondria .

Subcellular Localization

This compound is likely to be found in the mitochondria, given that the enzyme it interacts with, DHODH, is located in the inner membrane of mitochondria . The activity of DHODH is linked to the mitochondrial respiratory chain .

准备方法

Synthetic Routes and Reaction Conditions: Methyl dihydroorotate can be synthesized through the methylation of dihydroorotate. One common method involves the reaction of dihydroorotate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .

化学反应分析

Types of Reactions: Methyl dihydroorotate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form orotate derivatives.

Reduction: Reduction reactions can convert it back to dihydroorotate.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields orotate derivatives, while substitution can produce various methyl-substituted dihydroorotate compounds .

科学研究应用

Methyl dihydroorotate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies on pyrimidine metabolism often utilize this compound to understand enzyme functions and metabolic pathways.

Industry: Used in the production of herbicides and other agrochemicals due to its role in pyrimidine biosynthesis

相似化合物的比较

Dihydroorotate: The parent compound, involved in the same biosynthetic pathway.

Orotate: The oxidized form of dihydroorotate.

Methyl orotate: Another methylated derivative with similar properties

Uniqueness: Methyl dihydroorotate is unique due to its specific methylation, which can influence its reactivity and interaction with enzymes. This modification can enhance its stability and alter its biological activity compared to its non-methylated counterparts .

生物活性

Methyl dihydroorotate (MDO) is a compound that has garnered attention for its role in biological systems, particularly as a substrate and inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The biological activity of MDO can be understood through its interactions with DHODH and its implications in various therapeutic contexts.

MDO acts as a substrate for DHODH, which catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. The enzyme utilizes flavin mononucleotide (FMN) as a cofactor, facilitating electron transfer during the reaction. Inhibition of DHODH results in decreased levels of pyrimidine nucleotides, which can have profound effects on cell proliferation and immune responses .

Inhibition and Therapeutic Potential

Inhibitors of DHODH, including MDO, have shown promise in treating various conditions such as cancer and autoimmune diseases. For instance, compounds like leflunomide, which inhibit DHODH, have been used clinically for rheumatoid arthritis and other inflammatory diseases . The inhibition of DHODH by MDO can lead to reduced proliferation of malignant cells, making it a potential candidate for cancer therapy.

Case Studies and Research Findings

1. Cancer Therapy:

A study demonstrated that MDO and other DHODH inhibitors could induce differentiation in acute myeloid leukemia (AML) cells. This differentiation was linked to decreased proliferation rates and increased apoptosis in treated cell lines .

2. Autoimmune Diseases:

Research has indicated that MDO's inhibition of DHODH can modulate immune responses, providing a therapeutic avenue for conditions like multiple sclerosis. By limiting the availability of pyrimidines, MDO may help reduce the activation and proliferation of autoreactive lymphocytes .

3. Colorectal Cancer Resistance:

Another study explored the role of defective mitochondrial DHODH in colorectal cancer (CRC) cells resistant to 5-fluorouracil (5-FU). The research found that targeting DHODH could enhance the susceptibility of these resistant cells to ferroptosis, suggesting that MDO could play a role in overcoming drug resistance in CRC .

Data Table: Biological Activities and Therapeutic Applications

| Compound | Biological Activity | Therapeutic Application |

|---|---|---|

| This compound | Inhibits dihydroorotate dehydrogenase (DHODH) | Cancer therapy (AML), autoimmune diseases |

| Leflunomide | Inhibits DHODH; immunosuppressive effects | Rheumatoid arthritis, multiple sclerosis |

| BAY 2402234 | Potent DHODH inhibitor; induces differentiation | Acute myeloid leukemia |

Structural Insights

Recent structural studies have provided insights into how MDO interacts with DHODH. X-ray crystallography has revealed binding sites within the enzyme that are critical for its inhibition. These studies suggest that effective inhibitors engage multiple subsites within the enzyme's active site, enhancing their potency .

属性

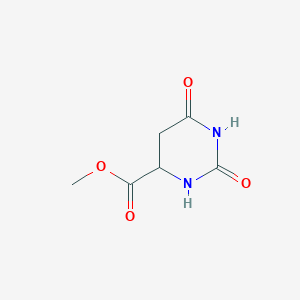

IUPAC Name |

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRONAYCHITNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341654 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23903-57-3 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。